molecular formula C13H24O3 B14725299 2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid CAS No. 6343-64-2

2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid

Cat. No.: B14725299
CAS No.: 6343-64-2
M. Wt: 228.33 g/mol
InChI Key: RAYWBDQWWXCHQV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid is an organic compound with the molecular formula C₁₃H₂₄O₃. It features a cyclohexyl group, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the hydroxyl and carboxylic acid groups.

    Hydroxylation: Cyclohexane is hydroxylated using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group.

    Carboxylation: The hydroxylated intermediate is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexyl-3-hydroxy-4-methylpentanoic acid: Similar structure but with a shorter carbon chain.

    2-Cyclohexyl-3-hydroxy-4-methylheptanoic acid: Similar structure but with a longer carbon chain.

    2-Cyclohexyl-3-hydroxy-4-methylbutanoic acid: Similar structure but with an even shorter carbon chain.

Uniqueness

2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid is unique due to its specific carbon chain length and the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties .

Properties

CAS No.

6343-64-2

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

2-cyclohexyl-3-hydroxy-4-methylhexanoic acid

InChI

InChI=1S/C13H24O3/c1-3-9(2)12(14)11(13(15)16)10-7-5-4-6-8-10/h9-12,14H,3-8H2,1-2H3,(H,15,16)

InChI Key

RAYWBDQWWXCHQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C1CCCCC1)C(=O)O)O

Origin of Product

United States

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